9-Hexyl-9H-carbazole-3,6-diamine 9-Hexyl-9H-carbazole-3,6-diamine
Brand Name: Vulcanchem
CAS No.: 58145-68-9
VCID: VC19574772
InChI: InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3
SMILES:
Molecular Formula: C18H23N3
Molecular Weight: 281.4 g/mol

9-Hexyl-9H-carbazole-3,6-diamine

CAS No.: 58145-68-9

Cat. No.: VC19574772

Molecular Formula: C18H23N3

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

9-Hexyl-9H-carbazole-3,6-diamine - 58145-68-9

Specification

CAS No. 58145-68-9
Molecular Formula C18H23N3
Molecular Weight 281.4 g/mol
IUPAC Name 9-hexylcarbazole-3,6-diamine
Standard InChI InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3
Standard InChI Key VWWJIOHDAIHUAV-UHFFFAOYSA-N
Canonical SMILES CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N

Introduction

Chemical Structure and Properties

The molecular structure of 9-Hexyl-9H-carbazole-3,6-diamine consists of a planar carbazole core substituted with a hexyl group and two amino groups (Figure 1). The hexyl chain enhances solubility in nonpolar solvents, while the amino groups introduce sites for chemical modification and electronic interactions . Key structural attributes include:

PropertyValue/Description
Molecular FormulaC18H23N3\text{C}_{18}\text{H}_{23}\text{N}_3
Molecular Weight281.4 g/mol
IUPAC Name9-hexylcarbazole-3,6-diamine
CAS Number58145-68-9
SolubilitySoluble in chloroform, toluene, THF
StabilityStable under ambient conditions

The compound’s electronic structure is dominated by the conjugated π-system of the carbazole ring, which facilitates charge transport in electronic devices. The amino groups act as electron donors, modulating its redox behavior and enabling participation in hydrogen bonding .

Synthesis Methods

Regioselective Synthesis via Ullmann Coupling and Tauber Cyclization

A patented method (WO2016163682A1) describes the efficient synthesis of 3,6-disubstituted carbazoles, including derivatives like 9-Hexyl-9H-carbazole-3,6-diamine . The process involves three steps:

  • Acetylation/Oxidation: Aniline derivatives are acetylated or oxidized to introduce nitro or amide groups.

  • Ullmann Coupling: The modified anilines undergo coupling to form biphenyl intermediates.

  • Tauber Cyclization: Phosphoric acid promotes cyclization of diamino biphenyl compounds to yield carbazole derivatives .

This method achieves high regioselectivity and yields (>80%) by leveraging inexpensive starting materials like 2-bromo-4-methylaniline . The hexyl group is introduced via alkylation before or after cyclization, depending on the target compound.

Physicochemical Properties

Thermal and Solubility Characteristics

The hexyl substituent significantly improves solubility in organic solvents compared to unsubstituted carbazoles (Table 1) . Thermogravimetric analysis (TGA) reveals stability up to 250°C, making it suitable for high-temperature processing in device fabrication.

Spectroscopic Data

  • UV-Vis: Absorption maxima at 290 nm and 340 nm, attributed to π-π* transitions of the carbazole ring.

  • Fluorescence: Emission peaks at 410 nm (blue light), relevant for optoelectronic applications.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a hole-transporting material (HTM) in OLEDs due to its high hole mobility (103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}) . Its amino groups facilitate energy level tuning, enabling compatibility with emissive layers like iridium complexes.

Photovoltaic Devices

In dye-sensitized solar cells (DSSCs), 9-Hexyl-9H-carbazole-3,6-diamine enhances electron injection efficiency by reducing recombination at the electrolyte interface. Devices incorporating this compound achieve power conversion efficiencies (PCE) of up to 8.2% .

Research Findings and Case Studies

Case Study: Charge Transport in Thin-Film Transistors

A 2024 study evaluated the compound’s performance in organic thin-film transistors (OTFTs). Devices exhibited a charge carrier mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} and an on/off ratio of 10510^5, outperforming analogous carbazole derivatives without amino substituents .

Stability Under Environmental Stress

Accelerated aging tests (85°C, 85% humidity) demonstrated <5% degradation in photoluminescence intensity over 500 hours, highlighting its robustness for outdoor applications.

Comparative Analysis with Related Carbazole Derivatives

CompoundSubstitutentsKey Properties
9-Hexylcarbazole None at 3,6 positionsLower solubility, no redox activity
3,6-Dibromo-9H-carbazole Bromine atomsHigher electron affinity, used in OLEDs
9-Ethylcarbazole-3,6-diamineEthyl chainReduced thermal stability

The hexyl chain in 9-Hexyl-9H-carbazole-3,6-diamine balances solubility and stability, while the amino groups enable versatile functionalization .

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